molecular formula C16H27N5O B7643704 N-tert-butyl-4-[(4,6-dimethylpyrimidin-2-yl)amino]piperidine-1-carboxamide

N-tert-butyl-4-[(4,6-dimethylpyrimidin-2-yl)amino]piperidine-1-carboxamide

货号 B7643704
分子量: 305.42 g/mol
InChI 键: DZRZZZBNTGIDIN-UHFFFAOYSA-N
注意: 仅供研究使用。不适用于人类或兽医用途。
现货
  • 点击 快速询问 获取最新报价。
  • 提供有竞争力价格的高质量产品,您可以更专注于研究。

描述

N-tert-butyl-4-[(4,6-dimethylpyrimidin-2-yl)amino]piperidine-1-carboxamide, also known as TAK-659, is a selective and potent inhibitor of the protein kinase BTK (Bruton's tyrosine kinase). BTK plays a crucial role in the B-cell receptor (BCR) signaling pathway, which is essential for the survival and proliferation of B-cells. Inhibition of BTK has been found to be effective in the treatment of B-cell malignancies, such as chronic lymphocytic leukemia (CLL) and non-Hodgkin's lymphoma (NHL).

作用机制

N-tert-butyl-4-[(4,6-dimethylpyrimidin-2-yl)amino]piperidine-1-carboxamide selectively binds to the active site of BTK and inhibits its activity. BTK is a cytoplasmic tyrosine kinase that plays a critical role in the BCR signaling pathway. Upon binding of antigens to the BCR, BTK is activated and phosphorylates downstream signaling molecules, leading to the activation of various cellular processes, including cell survival, proliferation, and differentiation. Inhibition of BTK by this compound blocks the downstream signaling pathways and induces apoptosis in B-cell malignancies.
Biochemical and Physiological Effects:
This compound has been shown to have potent and selective activity against BTK in preclinical studies. In vitro studies have demonstrated that this compound inhibits BTK activity and downstream signaling pathways, leading to the induction of apoptosis and inhibition of cell proliferation in B-cell malignancies. In vivo studies have also shown that this compound has antitumor activity in mouse models of CLL and NHL. This compound has also been found to have a favorable pharmacokinetic profile, with high oral bioavailability and a long half-life in preclinical studies.

实验室实验的优点和局限性

N-tert-butyl-4-[(4,6-dimethylpyrimidin-2-yl)amino]piperidine-1-carboxamide has several advantages for lab experiments. It is a highly selective and potent inhibitor of BTK, which makes it an ideal tool for studying the BCR signaling pathway and its role in B-cell malignancies. This compound has also been shown to have a favorable pharmacokinetic profile, which allows for easy administration and dosing in animal studies. However, there are also some limitations to using this compound in lab experiments. It is a relatively new drug, and its safety and efficacy in humans are still being evaluated in clinical trials. This compound is also expensive to synthesize, which may limit its availability for some research groups.

未来方向

There are several future directions for the research and development of N-tert-butyl-4-[(4,6-dimethylpyrimidin-2-yl)amino]piperidine-1-carboxamide. One direction is to investigate the efficacy of this compound in combination with other drugs for the treatment of B-cell malignancies. Combination therapy has been shown to be effective in improving the response rates and overall survival of patients with CLL and NHL. Another direction is to explore the potential of this compound in other B-cell disorders, such as autoimmune diseases and graft-versus-host disease (GVHD). BTK has been implicated in the pathogenesis of these diseases, and inhibition of BTK by this compound may have therapeutic benefits. Finally, further studies are needed to evaluate the safety and efficacy of this compound in humans, particularly in patients with relapsed or refractory CLL and NHL.

合成方法

The synthesis of N-tert-butyl-4-[(4,6-dimethylpyrimidin-2-yl)amino]piperidine-1-carboxamide involves a series of chemical reactions starting from 4,6-dimethylpyrimidine-2-amine. The final product is obtained by reacting 4,6-dimethylpyrimidine-2-amine with tert-butyl 4-(aminomethyl)piperidine-1-carboxylate in the presence of a catalyst and other reagents. The yield of the synthesis is reported to be high, and the purity of the final product is also high.

科学研究应用

N-tert-butyl-4-[(4,6-dimethylpyrimidin-2-yl)amino]piperidine-1-carboxamide has been extensively studied in preclinical and clinical trials for the treatment of B-cell malignancies. In preclinical studies, this compound has been shown to inhibit BTK activity and downstream signaling pathways, leading to the induction of apoptosis (programmed cell death) and inhibition of cell proliferation in B-cell malignancies. In clinical trials, this compound has demonstrated promising results in patients with relapsed or refractory CLL and NHL. This compound is also being investigated in combination with other drugs, such as venetoclax and rituximab, for the treatment of B-cell malignancies.

属性

IUPAC Name

N-tert-butyl-4-[(4,6-dimethylpyrimidin-2-yl)amino]piperidine-1-carboxamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C16H27N5O/c1-11-10-12(2)18-14(17-11)19-13-6-8-21(9-7-13)15(22)20-16(3,4)5/h10,13H,6-9H2,1-5H3,(H,20,22)(H,17,18,19)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

DZRZZZBNTGIDIN-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC(=NC(=N1)NC2CCN(CC2)C(=O)NC(C)(C)C)C
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C16H27N5O
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

305.42 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

体外研究产品的免责声明和信息

请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。